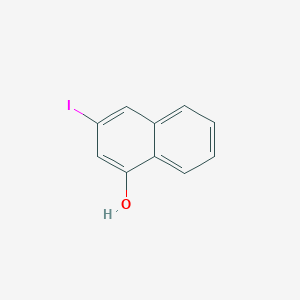

3-Iodonaphthalen-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

90800-20-7 |

|---|---|

Molecular Formula |

C10H7IO |

Molecular Weight |

270.07 g/mol |

IUPAC Name |

3-iodonaphthalen-1-ol |

InChI |

InChI=1S/C10H7IO/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,12H |

InChI Key |

FRTLRIWBUUOOOX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)I |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)I |

Origin of Product |

United States |

Exploratory Analysis with Pca:the Acquired Hypercube Would First Be Analyzed Using Pca to Explore the Data for Any Inherent Variations.rsc.orga Score Plot of the First Two Principal Components Pc1 Vs. Pc2 Might Reveal Clusters of Pixels That Are Spectrally Different from the Main Bulk of the Sample. These Clusters Could Correspond to Agglomerates of the Naphthalene 1 Ol Impurity. the Loadings Plot Would then Be Examined to Identify the Specific Wavelengths Responsible for This Separation, Highlighting the Spectral Features That Differentiate 3 Iodonaphthalen 1 Ol from Its Impurity.

Table 1: Hypothetical PCA Loadings for Differentiating 3-Iodonaphthalen-1-ol from an Impurity

This table illustrates hypothetical loading values for the first principal component (PC1), which is assumed to separate the pure compound from an impurity (Naphthalene-1-ol). High positive or negative loadings indicate wavelengths that are significant for the differentiation.

| Wavelength (nm) | Loading Value (PC1) | Hypothetical Interpretation |

| 1150 | 0.08 | Wavelength associated with C-H stretch overtones, potential minor differences. |

| 1490 | -0.45 | Strong influence, possibly related to the O-H stretch first overtone, differing due to the electronic effect of iodine. |

| 1680 | 0.52 | Strong influence, potentially linked to aromatic C-H combination bands, shifted by the heavy iodine atom. |

| 1930 | -0.15 | Moderate influence, possibly related to combination bands involving the naphthalene (B1677914) ring structure. |

| 2270 | 0.68 | Very strong influence, potentially related to C-I bond vibrations or their influence on other molecular vibrations. |

Quantitative Analysis with Pls Regression:to Quantify and Map the Impurity, a Pls Regression Model Would Be Developed.ias.ac.inthis Requires Creating a Set of Calibration Samples by Mixing 3 Iodonaphthalen 1 Ol with Known Concentrations of Naphthalene 1 Ol E.g., 0.1% to 5.0% W/w . Hsi Spectra Would Be Collected for These Calibration Samples. a Pls Model Would then Be Built to Correlate the Spectral Data X with the Known Impurity Concentrations Y .minitab.com

Once validated, this PLS model could be applied to the hypercube of the unknown test sample. This would predict the concentration of Naphthalene-1-ol in every pixel, generating a detailed chemical map that visualizes the spatial distribution and concentration of the impurity across the powder. hyspex.com

Table 2: Hypothetical PLS Regression Model Performance for Quantification of Naphthalene-1-ol Impurity

This table shows hypothetical performance metrics for a PLS model developed to predict the concentration of Naphthalene-1-ol in a 3-Iodonaphthalen-1-ol matrix.

| Parameter | Value | Description |

| Number of PLS Factors | 4 | The optimal number of latent variables used to build the model, determined via cross-validation. |

| R² (Calibration) | 0.992 | The coefficient of determination for the calibration set, indicating a strong fit of the model to the data. |

| R² (Prediction) | 0.985 | The coefficient of determination for an independent test set, indicating high predictive power. |

| RMSEC | 0.08% | Root Mean Square Error of Calibration, indicating the average error of the model for the calibration samples. |

| RMSEP | 0.12% | Root Mean Square Error of Prediction, indicating the average prediction error for new, unknown samples. redalyc.org |

This combined approach of HSI and chemometrics would provide a comprehensive characterization of the this compound sample, offering detailed insights into its chemical purity and spatial homogeneity far beyond the capabilities of traditional analytical methods.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, the electronic environment of each proton, and how they are connected to neighboring protons. In 3-Iodonaphthalen-1-ol, the naphthalene (B1677914) ring contains six aromatic protons and one hydroxyl proton, each with a distinct chemical shift due to the influence of the electron-donating hydroxyl (-OH) group and the electron-withdrawing, anisotropic iodo (-I) group.

The spectrum is expected to show distinct signals for each of the six aromatic protons, as the substituents break the symmetry of the naphthalene core. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be sensitive to solvent, concentration, and temperature. The aromatic protons will appear in the approximate range of δ 7.0-8.5 ppm. Protons ortho and para to the powerful electron-donating hydroxyl group will be shifted upfield (to lower ppm values) compared to those in unsubstituted naphthalene, while the iodine atom's influence will be more complex, involving both electronic and through-space effects. rsc.org

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| OH | Variable (e.g., 5.0-6.0) | Broad Singlet | N/A |

| H-2 | ~7.0-7.2 | Doublet | ~2-3 |

| H-4 | ~7.9-8.1 | Doublet | ~2-3 |

| H-5 | ~7.7-7.9 | Doublet | ~8-9 |

| H-6 | ~7.3-7.5 | Triplet | ~7-8 |

| H-7 | ~7.4-7.6 | Triplet | ~7-8 |

Note: The data in this table is predictive and based on established substituent effects on aromatic systems. Actual experimental values may vary.

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. libretexts.org For this compound, ten distinct signals are expected in the ¹³C NMR spectrum, corresponding to the ten carbon atoms of the naphthalene ring, as they are all in unique electronic environments.

The carbon atom bonded to the hydroxyl group (C-1) would appear significantly downfield (higher ppm), typically in the δ 150-160 ppm range. Conversely, the carbon atom directly bonded to the iodine (C-3) is subject to the "heavy atom effect," which paradoxically shifts its signal upfield to a much lower chemical shift, often in the δ 90-100 ppm range. chemicalbook.com The other eight carbon atoms will have chemical shifts in the aromatic region (δ 110-140 ppm), influenced by their position relative to the two substituents. revise.im

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 150-155 |

| C-2 | 110-115 |

| C-3 | 95-100 |

| C-4 | 130-135 |

| C-4a | 125-130 |

| C-5 | 126-128 |

| C-6 | 124-126 |

| C-7 | 127-129 |

| C-8 | 120-122 |

Note: This data is predictive, based on known substituent chemical shift effects. Experimental values may differ.

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, advanced 2D NMR techniques are employed. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity of the proton network across the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for assigning quaternary (non-protonated) carbons and for piecing together the entire molecular structure by linking different fragments. ipb.pt

These advanced methods provide a comprehensive and unambiguous structural elucidation that surpasses the capabilities of 1D NMR alone. numberanalytics.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. chemguide.co.uklibretexts.org

For this compound (C₁₀H₇IO), the nominal molecular weight is 270 amu. The high-resolution mass spectrum would show a prominent molecular ion peak ([M]⁺) at m/z 270. libretexts.org Due to the natural abundance of ¹³C, a smaller [M+1] peak at m/z 271 would also be visible. msu.edu

The fragmentation pattern is highly informative. The carbon-iodine bond is relatively weak and its cleavage is a characteristic fragmentation pathway for iodo-aromatic compounds. docbrown.info

Loss of Iodine: A major fragmentation pathway would be the loss of an iodine radical (I•), leading to a significant peak at m/z 143, corresponding to the [C₁₀H₇O]⁺ ion.

Loss of CO: Phenolic compounds can undergo the loss of a neutral carbon monoxide (CO) molecule after initial fragmentation. For instance, the m/z 143 fragment could lose CO to give a peak at m/z 115.

Naphthalene Core Fragments: Peaks corresponding to the stable naphthalene core, such as at m/z 127 ([C₁₀H₇]⁺) after loss of both I and OH, might also be observed. nih.gov

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Identity |

|---|---|---|

| 270 | [C₁₀H₇IO]⁺ | Molecular Ion (M⁺) |

| 143 | [C₁₀H₇O]⁺ | [M - I]⁺ |

| 127 | [I]⁺ or [C₁₀H₇]⁺ | Iodine Cation or Naphthyl Cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. savemyexams.com The absorption of IR radiation or the inelastic scattering of light (Raman) at specific frequencies corresponds to the vibrations of specific chemical bonds and functional groups. horiba.com

For this compound, the key functional groups give rise to characteristic peaks: libretexts.org

O-H Stretch: A strong and broad absorption band in the IR spectrum is expected between 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

C-H Aromatic Stretch: Signals typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

C=C Aromatic Stretch: Multiple sharp peaks are expected in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations within the naphthalene rings. pg.edu.pl

C-O Stretch: A strong peak for the C-O bond of the phenolic group is expected in the 1200-1260 cm⁻¹ range.

C-I Stretch: The vibration for the carbon-iodine bond is found at lower frequencies, typically in the range of 500-600 cm⁻¹.

Raman spectroscopy, while also probing vibrations, is particularly sensitive to non-polar, symmetric bonds. nih.gov Therefore, the aromatic C=C and the C-I bonds would be expected to produce strong signals in the Raman spectrum. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group/Vibration | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

|---|---|---|

| O-H (alcohol/phenol) stretch | 3200-3600 (strong, broad) | Weak |

| C-H (aromatic) stretch | 3000-3100 (medium, sharp) | Strong |

| C=C (aromatic) stretch | 1450-1600 (multiple, sharp) | Strong |

| C-O (phenol) stretch | 1200-1260 (strong) | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). shu.ac.uktechnologynetworks.com The naphthalene ring system is a chromophore that absorbs strongly in the UV region. libretexts.org

Naphthalene itself exhibits two characteristic absorption bands, the ¹Lₐ and ¹Lₑ bands, which arise from π → π* transitions. researchgate.net The presence of substituents modifies these absorptions.

Hydroxyl Group (-OH): As an auxochrome (a group that modifies the absorption of a chromophore), the -OH group with its lone pair of electrons can engage in resonance with the aromatic system. This typically causes a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect).

Iodine Atom (-I): The iodine atom also acts as an auxochrome and can cause a bathochromic shift. Furthermore, due to the "heavy-atom effect," it can facilitate normally forbidden transitions, potentially altering the fine structure of the absorption bands.

Therefore, the UV-Vis spectrum of this compound is expected to show its maximum absorbance (λₘₐₓ) at longer wavelengths compared to unsubstituted naphthalene, likely in the 280-350 nm range, reflecting the extended conjugation and electronic influence of the substituents. libretexts.org

Hyperspectral Imaging and Chemometric Approaches in Spectroscopic Data Analysis

The convergence of advanced imaging and sophisticated data analysis techniques has opened new avenues for the characterization of chemical compounds. Hyperspectral imaging (HSI), coupled with chemometric methods, provides a powerful, non-destructive approach to analyze the spatial and spectral properties of materials, offering insights that are not achievable with conventional spectroscopic or imaging techniques alone. specim.comspecim.com This section details the principles of HSI and chemometrics and explores their hypothetical application in the analysis of this compound.

Principles of Hyperspectral Imaging

Hyperspectral imaging is an advanced analytical technique that integrates spectroscopy and digital imaging to provide both spatial and spectral information about a sample. specim.com A hyperspectral camera captures a series of images of a sample at many contiguous and narrow spectral bands. photonicscience.com The result is a three-dimensional dataset known as a "hypercube," where two dimensions represent the spatial coordinates (x, y) of the sample, and the third dimension represents the spectral information (wavelength, λ) for each pixel in the image. photonicscience.comresearchgate.netmdpi.com

Each pixel in the hypercube contains a complete spectrum, which acts as a unique "fingerprint" based on the chemical composition and physical properties of that specific point on the sample. specim.commdpi.com This enables the identification and mapping of different chemical components within a heterogeneous sample. sun.ac.za HSI is non-destructive, requires minimal to no sample preparation, and can simultaneously measure multiple constituents, making it highly suitable for applications in pharmaceutical analysis, food quality control, and materials science. specim.comsun.ac.za

Chemometric Approaches in Spectroscopic Analysis

The vast and complex datasets generated by HSI necessitate the use of multivariate data analysis methods, collectively known as chemometrics. numberanalytics.comfelixinstruments.com Chemometrics employs mathematical and statistical algorithms to extract meaningful chemical information from large datasets. numberanalytics.comias.ac.in For hyperspectral data, chemometrics is essential for reducing data dimensionality, identifying patterns, and building predictive models for qualitative or quantitative analysis. nirpyresearch.com Two of the most common chemometric techniques used in this context are Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression.

Principal Component Analysis (PCA): PCA is an unsupervised exploratory technique used to simplify the complexity of high-dimensional datasets. nih.govrsc.org It transforms the original, often correlated, spectral variables into a smaller set of new, uncorrelated variables called principal components (PCs). nirpyresearch.comrsc.org The first few PCs capture the most significant variance in the data, allowing for the visualization of sample groupings, trends, or outliers in score plots. rsc.org The corresponding loadings plots indicate which original variables (wavelengths) are responsible for the observed variation. nih.gov

Partial Least Squares (PLS) Regression: PLS is a supervised regression technique used to model the relationship between a spectral data matrix (X) and a matrix of response variables (Y), such as the concentration of a specific analyte. minitab.comresearchgate.net It is particularly effective when dealing with highly collinear predictor variables (i.e., spectral data) and can be used to develop robust calibration models for quantitative predictions. minitab.comresearchgate.net PLS is widely used in the chemical and pharmaceutical industries to predict chemical composition from spectroscopic measurements. minitab.com

Hypothetical Application: Purity and Homogeneity Analysis of this compound Powder

A hypothetical study could employ HSI and chemometrics to assess the purity and homogeneity of a powdered batch of this compound. The objective would be to identify and map the distribution of a potential process impurity, for instance, Naphthalene-1-ol, which lacks the iodine substituent.

Computational Chemistry Studies of 3 Iodonaphthalen 1 Ol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic nature of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its energy, structure, and properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. For 3-iodonaphthalen-1-ol, DFT is instrumental in determining its most stable three-dimensional arrangement, known as the optimized geometry. Functionals such as B3LYP, combined with appropriate basis sets like 6-311G*, are commonly employed for such calculations on iodinated aromatic compounds. researchgate.net

Table 1: Predicted Structural and Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value | Significance |

| Optimized Energy | Value in Hartrees | Indicates the stability of the molecule. |

| HOMO Energy | Value in eV | Relates to the electron-donating ability. |

| LUMO Energy | Value in eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | Value in eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | Value in Debye | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations. Actual values would be derived from specific computational runs.

Following geometry optimization, frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the vibrational spectrum of the molecule. The vibrational frequencies correspond to the various modes of atomic motion, such as stretching, bending, and twisting of chemical bonds.

The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to help assign the observed spectral bands to specific molecular motions. This comparison is a valuable tool for structural elucidation.

Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be derived from frequency calculations. These properties are essential for predicting the spontaneity of chemical reactions and for understanding the molecule's behavior at different temperatures.

Table 2: Illustrative Calculated Vibrational Frequencies and Thermodynamic Data for this compound

| Property | Calculated Value | Description |

| Zero-point vibrational energy | kcal/mol | The energy of the molecule at absolute zero temperature. |

| Prominent IR Frequencies | cm⁻¹ | Frequencies of major vibrational modes (e.g., O-H stretch, C-I stretch, aromatic C-H stretch). |

| Enthalpy (H) | kcal/mol | The total heat content of the system. |

| Entropy (S) | cal/mol·K | A measure of the disorder or randomness of the system. |

| Gibbs Free Energy (G) | kcal/mol | Determines the spontaneity of a process at constant temperature and pressure. |

Note: The values in this table are illustrative and represent the type of data obtained from frequency calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While QM calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a condensed phase (like a solvent or a solid). MD simulations model the movement of atoms and molecules based on classical mechanics and a predefined force field.

For this compound, MD simulations can provide insights into its conformational flexibility, especially the rotation around the C-O and C-I bonds. More importantly, these simulations can model how this compound interacts with other molecules, such as solvent molecules or other solute molecules. This is crucial for understanding its solubility, aggregation behavior, and how it might bind to a biological target or a material surface. The simulations can reveal preferred orientations and interaction energies, highlighting the role of hydrogen bonding (from the -OH group) and halogen bonding (from the iodine atom).

Reaction Pathway and Transition State Analysis

Computational chemistry can be used to map out the energy landscape of a chemical reaction involving this compound. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics.

For instance, the iodination of naphthalenol to form this compound, or subsequent reactions of this compound, can be modeled. researchgate.net DFT calculations are commonly used to locate transition state structures and calculate the activation energy barrier. A lower activation energy implies a faster reaction. This type of analysis is invaluable for predicting reaction mechanisms and understanding how substituents influence reactivity.

Prediction of Spectroscopic Parameters

Beyond vibrational spectra, computational methods can predict other spectroscopic properties. For example, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis spectrum) of this compound. This involves calculating the energies of electronic transitions from the ground state to various excited states. The predicted spectrum can be compared with experimental data to understand the electronic structure and photophysical properties of the molecule.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uk These calculations can help in the assignment of complex NMR spectra and provide a deeper understanding of the electronic environment around each nucleus.

Table 3: Predicted Spectroscopic Parameters for this compound

| Spectroscopic Parameter | Predicted Value | Method |

| Maximum Absorption Wavelength (λmax) | nm | TD-DFT |

| ¹³C NMR Chemical Shifts | ppm | GIAO |

| ¹H NMR Chemical Shifts | ppm | GIAO |

Note: The values in this table are illustrative and represent the type of data obtained from spectroscopic prediction calculations.

Molecular Modeling of Reactivity and Selectivity

Molecular modeling encompasses a broad range of computational techniques to predict how a molecule will behave in a chemical reaction. For this compound, this can involve analyzing its electrostatic potential map, which shows the distribution of charge on the molecule's surface. This map can predict where electrophilic or nucleophilic attacks are most likely to occur.

Furthermore, reactivity indices derived from DFT, such as Fukui functions, can provide a more quantitative measure of the reactivity of different atomic sites within the molecule. This is particularly useful for predicting the regioselectivity of reactions, for example, in further substitutions on the naphthalene (B1677914) ring. By understanding the factors that control reactivity and selectivity, chemists can better design synthetic routes and predict the outcomes of reactions involving this compound.

Chemoinformatics and Ligand Efficiency Metrics in Derivative Design

In the contemporary drug discovery landscape, the early-stage assessment of potential drug candidates is heavily reliant on computational methods. Chemoinformatics and the analysis of ligand efficiency metrics are pivotal in rationally guiding the design and optimization of derivatives from a lead compound. This section explores these principles through a hypothetical case study of derivatives based on the this compound scaffold.

Chemoinformatics Analysis

Chemoinformatics involves the use of computational techniques to analyze and predict the physicochemical and pharmacokinetic properties of molecules, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Key parameters include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP) as a measure of lipophilicity, and the topological polar surface area (TPSA), which correlates with a molecule's ability to permeate cell membranes.

For a series of hypothetical derivatives of this compound (compounds 1a-1e ), these parameters can be calculated to assess their drug-likeness. The widely accepted Lipinski's Rule of Five suggests that drug-like molecules generally have a MW ≤ 500 Da, a logP ≤ 5, and a TPSA ≤ 140 Ų. ijpsjournal.comnih.gov

Table 1: Calculated Chemoinformatic Properties for Hypothetical this compound Derivatives

| Compound | R-Group | MW (Da) | logP | TPSA (Ų) |

| 1a | -H | 270.07 | 3.50 | 20.23 |

| 1b | -CH₂CH₂OH | 314.13 | 3.10 | 40.46 |

| 1c | -COOH | 314.07 | 3.25 | 57.53 |

| 1d | -CONH₂ | 313.10 | 2.80 | 63.32 |

| 1e | -SO₂NH₂ | 349.17 | 2.95 | 89.17 |

This table presents hypothetical data for illustrative purposes.

From this hypothetical data, all derivatives adhere to Lipinski's Rule of Five, suggesting they possess favorable physicochemical properties for further development. For instance, the introduction of polar groups like carboxyl (-COOH), carboxamide (-CONH₂), and sulfonamide (-SO₂NH₂) is shown to decrease logP and increase TPSA, which could translate to improved solubility and permeability profiles compared to the parent compound. ijpsjournal.comnih.gov

Ligand Efficiency Metrics in Derivative Optimization

While binding affinity is a critical measure of a compound's potential, it often correlates with molecular size. nih.gov Ligand efficiency (LE) metrics normalize binding affinity for the size of the molecule, providing a more insightful measure of the quality of a hit or lead compound and its potential for optimization. nih.govnih.gov

Ligand Efficiency (LE): This metric relates the binding energy of a ligand to the number of its non-hydrogen atoms (heavy atom count, HAC). It is calculated using the formula:

LE = -2.303 * RT * log(Kᵢ or IC₅₀) / HAC

where R is the gas constant, T is the temperature in Kelvin, and Kᵢ or IC₅₀ is the binding affinity in molar units. A higher LE value (typically > 0.3) is considered favorable. nih.gov

Lipophilic Ligand Efficiency (LLE): This metric assesses the relationship between potency and lipophilicity, calculated as:

LLE = pIC₅₀ - logP

where pIC₅₀ is the negative logarithm of the IC₅₀ value. Higher LLE values (generally > 5) are desirable as they indicate that potency is not solely driven by increasing lipophilicity, which can lead to undesirable ADME properties. nih.gov

The following table presents a hypothetical analysis of these metrics for our series of this compound derivatives, assuming they were tested against a specific biological target.

Table 2: Ligand Efficiency Metrics for Hypothetical this compound Derivatives

| Compound | IC₅₀ (µM) | pIC₅₀ | HAC | logP | LE | LLE |

| 1a | 10.0 | 5.0 | 12 | 3.50 | 0.32 | 1.50 |

| 1b | 5.2 | 5.28 | 15 | 3.10 | 0.31 | 2.18 |

| 1c | 1.5 | 5.82 | 15 | 3.25 | 0.35 | 2.57 |

| 1d | 0.8 | 6.10 | 15 | 2.80 | 0.36 | 3.30 |

| 1e | 0.5 | 6.30 | 17 | 2.95 | 0.33 | 3.35 |

This table presents hypothetical data for illustrative purposes.

In this hypothetical scenario, the derivatization strategy appears successful. While the initial hit (1a ) shows a reasonable LE, its LLE is low. The subsequent derivatives (1c-1e ) demonstrate improved binding affinity (lower IC₅₀ values) and, more importantly, enhanced LE and LLE values. nih.gov Compound 1d , with a carboxamide substitution, shows a particularly good balance, with a high pIC₅₀ and a favorable LLE, suggesting it is a more "efficient" ligand than the parent compound. nih.gov The strategic addition of polar, hydrogen-bonding moieties has hypothetically improved the quality of the interaction with the target, leading to increased potency without a significant penalty in lipophilicity. nih.gov

These computational and ligand efficiency analyses are crucial for prioritizing which derivatives to synthesize and carry forward in a drug discovery program, thereby saving time and resources by focusing on compounds with the highest probability of success.

Research on Derivatives and Their Applications in Advanced Organic Synthesis

Synthesis of Novel 3-Iodonaphthalen-1-ol Derivatives

The generation of novel derivatives from this compound is primarily achieved through reactions targeting the iodine substituent. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for this purpose, allowing for the introduction of a wide array of chemical moieties at the 3-position of the naphthalene (B1677914) ring. wikipedia.orgnrochemistry.com

Two of the most prominent methods are the Suzuki-Miyaura and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the iodo-naphthol with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nrochemistry.com This method is exceptionally effective for forming new carbon-carbon single bonds, leading to the synthesis of aryl- or vinyl-substituted naphthalenols.

Sonogashira Coupling : This reaction couples this compound with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org It is a reliable method for forming carbon-carbon triple bonds, yielding alkynyl-substituted naphthalenols. wikipedia.orgtandfonline.com

These reactions provide a pathway to a diverse range of derivatives, as illustrated in the table below.

| Reaction Type | Coupling Partner Example | Resulting Derivative Structure | Derivative Name Example |

| Suzuki-Miyaura Coupling | Phenylboronic acid | 3-Phenylnaphthalen-1-ol | |

| Sonogashira Coupling | Phenylacetylene | 3-(Phenylethynyl)naphthalen-1-ol | |

| Heck Coupling | Styrene | 3-((E)-2-Phenylvinyl)naphthalen-1-ol | |

| Buchwald-Hartwig Amination | Aniline | 3-(Phenylamino)naphthalen-1-ol |

Applications as Building Blocks in Complex Molecule Synthesis

The derivatives synthesized from this compound are valuable intermediates for constructing more complex molecular architectures with applications across various chemical industries.

This compound is classified as a pharmaceutical intermediate, highlighting its role as a foundational scaffold in medicinal chemistry. bldpharm.comgoogle.com The naphthalene core is a structural motif present in numerous biologically active compounds. The ability to functionalize the 3-position of the 1-naphthol (B170400) core via cross-coupling reactions allows for the systematic synthesis of compound libraries. These libraries can then be screened for potential therapeutic activity against a range of biological targets. For instance, the synthesis of Altinicline, a nicotinic acetylcholine (B1216132) receptor agonist, utilizes a Sonogashira coupling as a key step, demonstrating the importance of this type of reaction in producing pharmaceutically relevant molecules. wikipedia.org

The compound is recognized as a building block for materials used in organic electronics, specifically for Organic Light Emitting Diodes (OLEDs). bldpharm.com The creation of extended π-conjugated systems is essential for the development of materials with suitable electronic and photophysical properties for use in OLEDs and as functional dyes. The Sonogashira coupling reaction is a key method for constructing such systems. tandfonline.com By reacting this compound with molecules containing one or more terminal alkyne groups, π-conjugated oligomers and polymers can be synthesized. tandfonline.com The resulting materials, incorporating the naphthalenol moiety, can be investigated for their electroluminescent properties for potential application as emitters or host materials in OLED devices.

The bifunctional nature of this compound makes it a candidate for use as a monomer in the synthesis of advanced polymers. Step-growth polymerization can be achieved through palladium-catalyzed methods. For example, a polycondensation reaction between this compound and a di-alkyne via a repetitive Sonogashira coupling would yield a polymer chain containing alternating naphthol and alkyne units.

Furthermore, the hydroxyl group provides a second site for polymerization. It can be used to form polyesters (through reaction with dicarboxylic acids) or polyethers. This dual reactivity allows for the creation of highly functionalized polymers with tailored properties, where the naphthalene unit and the substituents introduced at the 3-position can influence the thermal, mechanical, and electronic characteristics of the final material.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) is a critical concept in drug discovery and materials science, where the properties of a series of related compounds are correlated with their chemical structure to understand which functional groups are key to their activity. The this compound scaffold is an ideal platform for conducting SAR studies.

A hypothetical SAR study for a potential enzyme inhibitor could be designed as follows:

Library Synthesis : A library of 3-aryl-naphthalen-1-ol derivatives is synthesized via Suzuki-Miyaura coupling, starting from this compound and a diverse set of arylboronic acids.

Systematic Variation : The substituents on the new aryl ring at the 3-position are systematically varied to probe electronic and steric effects.

Biological Screening : All synthesized derivatives are tested for their inhibitory activity against the target enzyme.

The results of such a study, as outlined in the conceptual table below, would provide valuable insights into the molecular features required for optimal activity.

| Derivative | Substituent (R) on Phenyl Ring | Electronic Effect | Observed Activity (e.g., IC₅₀) | SAR Interpretation |

| 1 | -H (Hydrogen) | Neutral | Baseline | Reference compound |

| 2 | -OCH₃ (Methoxy) | Electron-donating | Lower Activity | Electron-donating groups are detrimental. |

| 3 | -Cl (Chloro) | Electron-withdrawing | Higher Activity | Electron-withdrawing groups are beneficial. |

| 4 | -CF₃ (Trifluoromethyl) | Strongly Electron-withdrawing | Highest Activity | Strong electron-withdrawing character enhances potency. |

| 5 | -C(CH₃)₃ (tert-Butyl) | Bulky/Electron-donating | Much Lower Activity | Large steric bulk at this position is not tolerated. |

This systematic approach allows researchers to build a predictive model for designing new, more potent compounds based on the this compound scaffold.

Diversity-Oriented Synthesis (DOS) of Naphthol-Based Chemical Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to efficiently generate collections of structurally diverse small molecules from a common starting material. This compound is an excellent substrate for DOS due to its two orthogonal functional groups that can be addressed with different chemical transformations.

A DOS strategy can be envisioned where the synthetic pathway branches out from this compound to create a library with high skeletal and appendage diversity:

Branching Point 1 (C-I Bond) : The iodo group is used in a variety of palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig amination) with a range of coupling partners. This introduces significant diversity at the 3-position.

Branching Point 2 (O-H Bond) : The hydroxyl group can be subjected to a different set of reactions, such as O-alkylation or O-acylation, using various alkyl halides or acyl chlorides.

By combining these reactions in a matrix-like fashion, a large and diverse library of unique naphthol derivatives can be rapidly assembled. This approach is highly valuable in the search for new drug candidates and functional materials, as it allows for the exploration of a much broader chemical space than traditional target-oriented synthesis.

Environmental and Sustainability Aspects in the Research of 3 Iodonaphthalen 1 Ol

Environmental Fate Prediction Methodologies

Predicting the environmental fate of a chemical like 3-Iodonaphthalen-1-ol is crucial for assessing its potential risks, especially when extensive experimental data is unavailable. oup.com Researchers utilize computational models known as Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) to estimate how a compound will behave in various environmental compartments. oup.comtandfonline.com These in silico methods are vital for screening large numbers of chemicals and prioritizing them for further testing. oup.com

The models use molecular descriptors—numerical values derived from the molecule's structure—to predict key environmental parameters, including:

Soil Sorption Coefficient (Koc): Predicts the tendency of a chemical to bind to soil or sediment. oup.com

Bioconcentration Factor (BCF): Estimates the potential for a chemical to accumulate in aquatic organisms. oup.com

Degradation Rate: Predicts how quickly a chemical will break down through biotic or abiotic processes. oup.com

Aqueous Solubility (Sw): Determines the maximum concentration of a chemical that can dissolve in water, a critical factor influencing its transport and bioavailability. nih.govresearchgate.net

For halogenated aromatic compounds, models have been developed that specifically account for the influence of halogen atoms. acs.orgresearchgate.net For instance, computational chemistry can be used to model reductive dehalogenation pathways, with some studies showing that the regioselective removal of the halogen is directed by the atom's partial charge. acs.orgresearchgate.net

A widely used and simple predictive tool is the General Solubility Equation (GSE) . This equation provides a reliable estimate of a compound's aqueous solubility using just two readily available parameters: the melting point (MP) and the octanol-water partition coefficient (Kow). nih.govresearchgate.net Its utility lies in its simplicity and foundation in thermodynamic principles, requiring no large training sets of data to provide a reasonable estimation for a wide range of organic non-electrolytes. nih.govresearchgate.net

Table 1: Key Methodologies for Environmental Fate Prediction

| Methodology | Description | Predicted Parameters | Relevance to this compound |

|---|---|---|---|

| QSAR/QSPR Models | Statistical models that relate a compound's chemical structure to its physicochemical properties, biological activity, or environmental fate. oup.comtandfonline.com | Solubility, Persistence, Bioconcentration, Soil Sorption oup.com | Provides a framework for estimating environmental behavior in the absence of experimental data. |

| General Solubility Equation (GSE) | A thermodynamic-based equation that uses melting point and the octanol-water partition coefficient (Kow) to estimate aqueous solubility. acs.org | Aqueous Solubility nih.gov | Offers a straightforward method to predict a key parameter for transport and bioavailability. |

| Electron Density / Partial Charge Modeling | Computational chemistry models that calculate electron distribution across a molecule to predict reactivity. acs.orgresearchgate.net | Dehalogenation Pathways, Reactivity acs.org | Helps predict the initial steps of degradation for halogenated compounds. |

| Molecular Connectivity Indices (MCI) | Topological indices that describe the branching and complexity of a molecule's carbon skeleton, used as descriptors in QSAR models. oup.commdpi.com | Soil Sorption, Bioconcentration oup.com | Serves as a successful structural descriptor for modeling interactions with environmental media. |

Minimization of Environmental Footprint in Production Processes

The environmental footprint of a chemical is heavily influenced by its manufacturing process. Green chemistry offers a framework for designing production methods that are safer, more efficient, and generate less waste. zenfoldst.comwjarr.com For a compound like this compound, this involves moving away from traditional synthetic routes that may use hazardous reagents and solvents.

A significant advancement in this area is the adoption of solvent-free synthesis . rsc.org Solvents account for a large portion of the waste generated in chemical processes, and many are toxic or environmentally harmful. semanticscholar.org One prominent solvent-free technique is mechanochemistry , or grinding, where mechanical energy is used to initiate a reaction between solid reactants. semanticscholar.orgjocpr.com Research has demonstrated the successful synthesis of related iodinated and chlorinated naphthalen-1-ol derivatives using a simple grinding technique at room temperature. semanticscholar.orgjocpr.com

The advantages of this approach are numerous:

Elimination of Solvents: Reduces waste and avoids solvent-related hazards. rsc.org

Energy Efficiency: Reactions often proceed at ambient temperature, minimizing energy consumption for heating or cooling. mlsu.ac.injocpr.com

Simplicity and Speed: The procedures are often simple, with short reaction times (minutes) and easy workup, typically involving just washing with water and filtration. jocpr.com

High Yields: The method frequently results in high yields of the desired product. jocpr.com

Table 2: Comparison of Synthetic Methodologies for Naphthol Derivatives

| Parameter | Hypothetical Traditional Synthesis | Green Synthesis (Grinding Method) |

|---|---|---|

| Solvent | Organic solvents (e.g., chlorinated hydrocarbons, DMF) | None (Solvent-free) semanticscholar.orgjocpr.com |

| Temperature | Often requires heating or cooling | Ambient/Room Temperature jocpr.com |

| Reaction Time | Hours to days | Minutes jocpr.com |

| Energy Input | High (for heating/cooling and solvent recovery) | Low (mechanical energy from grinding) |

| Waste Generation | High (used solvents, by-products from complex workup) | Minimal (mostly water from washing) jocpr.com |

| Process Complexity | Multi-step workup, purification (e.g., column chromatography) | Simple filtration and washing jocpr.com |

By adopting such green methodologies, the environmental footprint associated with the production of this compound and related compounds can be significantly reduced.

Sustainable Chemical Process Design and Implementation

Sustainable chemical process design extends beyond minimizing the footprint of a single reaction to encompass the entire lifecycle and supply chain. It is built upon foundational green chemistry principles like atom economy and catalysis, aiming for processes that are not only environmentally benign but also economically viable and scalable. bio-conferences.orgeurekalert.org

Atom Economy: Introduced by Barry Trost, this concept evaluates the efficiency of a reaction based on how many atoms from the reactants are incorporated into the final product. nih.gov Traditional reactions like substitutions and eliminations often have poor atom economy, generating significant waste in the form of unwanted by-products. nih.gov In contrast, reactions like additions and isomerizations can be 100% atom-economical. nih.govjk-sci.com Designing a synthesis for this compound that maximizes atom economy is a key goal for sustainability. jk-sci.com

Catalysis: Catalytic reagents are superior to stoichiometric ones because they are used in small amounts, are not consumed in the reaction, and can be recycled and reused. mlsu.ac.in Catalysts enable reactions to proceed with lower energy requirements and can provide high selectivity, minimizing the formation of by-products. bio-conferences.org The development of novel catalysts, including biocatalysts (enzymes) and non-precious metal catalysts, is a major focus of green chemistry research. jk-sci.comnih.gov For instance, a one-pot chemoenzymatic approach using a laccase and a transaminase has been developed for the synthesis of amines from alcohols, demonstrating a highly efficient and sustainable catalytic cascade. uniovi.es

Renewable Feedstocks and Scalability: A truly sustainable process aims to use renewable raw materials instead of depleting fossil fuels. acs.org Research into producing chemical building blocks, including naphthalene (B1677914) derivatives, from biomass is an active field. acs.orgcustommarketinsights.com Furthermore, for a process to be implemented industrially, it must be scalable. Recent work has demonstrated that sustainable synthesis of naphthalene derivatives can be scaled to the kilogram level, showing promise for practical, large-scale production with a reduced environmental impact. eurekalert.orgresearchgate.net

By integrating these principles—maximizing atom economy, employing selective catalysts, using renewable feedstocks, and ensuring scalability—the chemical industry can move towards more sustainable processes for the production of molecules like this compound.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design and Optimization

Table 1: Potential AI/ML Applications in the Synthesis of 3-Iodonaphthalen-1-ol

| AI/ML Application | Description | Potential Impact |

| Retrosynthesis Prediction | Suggests viable synthetic routes from commercially available starting materials. | Accelerates route scouting and reduces reliance on traditional, often time-consuming, methods. nih.govpharmafeatures.com |

| Reaction Condition Optimization | Predicts optimal temperature, pressure, catalyst, and solvent for a given reaction. | Increases reaction yield and selectivity, and minimizes waste. desertsci.com |

| Catalyst Selection | Identifies the most effective catalyst for a specific transformation based on desired outcomes. | Enhances reaction efficiency and can lead to the discovery of novel catalytic systems. |

| Property Prediction | Forecasts the physicochemical and biological properties of this compound derivatives. | Guides the design of new molecules with desired functionalities for specific applications. desertsci.com |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of innovative catalytic systems is a cornerstone of modern organic synthesis. For this compound, research into novel catalysts could lead to more efficient and selective methods for its synthesis and subsequent functionalization. Current research in related areas focuses on palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, which are instrumental in creating carbon-carbon bonds. acs.orgunipr.it The iodine substituent on this compound makes it an ideal substrate for such reactions. solubilityofthings.com

Advanced In-Situ Spectroscopic Monitoring of Reaction Progress

Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization. Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, allow for real-time monitoring of reaction progress. bath.ac.ukspectroscopyonline.com These methods provide valuable data on the concentration of reactants, intermediates, and products throughout the course of the reaction without the need for sampling. bath.ac.ukspectroscopyonline.com

For the synthesis of this compound, in-situ monitoring could be employed to study the formation of the product and any potential isomers or byproducts in real time. researchgate.net This would enable chemists to precisely control reaction parameters to maximize yield and purity. Furthermore, the detection of transient intermediates could offer deep mechanistic insights, leading to a more fundamental understanding of the reaction. bath.ac.uk The application of these techniques can be particularly beneficial in scaling up reactions from the laboratory to an industrial setting, ensuring consistency and quality. spectroscopyonline.com In the context of naphthalene (B1677914) biodegradation studies, metabolic biomarkers have been successfully used for in-situ monitoring, a concept that could be adapted for synthetic processes. nih.govnih.gov

Development of High-Throughput Screening Methodologies for Derivative Synthesis

High-throughput screening (HTS) is a powerful technique for rapidly synthesizing and evaluating large libraries of chemical compounds. acs.orgresearchgate.net This approach has been widely adopted in drug discovery and materials science. acs.orgresearchgate.net For this compound, HTS methodologies could be developed to explore a wide range of derivatives by systematically varying the substituents on the naphthalene core.

Table 2: Potential High-Throughput Screening Applications for this compound Derivatives

| Application Area | Screening Assay | Potential Outcome |

| Drug Discovery | Enzyme inhibition assays, cell-based assays. | Identification of new drug candidates with therapeutic potential. acs.orgresearchgate.netnih.gov |

| Materials Science | Fluorescence spectroscopy, liquid crystal analysis. | Discovery of novel materials for optoelectronics and displays. google.com |

| Agrochemicals | Herbicide and pesticide screening. | Development of new crop protection agents. solubilityofthings.com |

| Chemical Sensing | Probes for detecting specific analytes. | Creation of new sensors for environmental and biomedical applications. researchgate.net |

Multidisciplinary Research Collaborations for Translational Applications

The translation of fundamental chemical research into real-world applications often requires collaboration across multiple disciplines. The unique properties of this compound and its derivatives make it a promising candidate for a variety of applications, necessitating partnerships between chemists, biologists, physicists, and engineers.

For example, the development of new pharmaceuticals based on the this compound scaffold would require collaboration between synthetic chemists, medicinal chemists, and pharmacologists. jmchemsci.com Similarly, the creation of novel organic electronic materials would involve partnerships with materials scientists and physicists to characterize their optical and electronic properties. acs.orgresearchgate.net The synthesis of functionalized naphthalenes has already shown promise in the development of anticancer agents and fluorescent probes. google.comnih.gov Such multidisciplinary collaborations are essential for tackling complex scientific challenges and for ensuring that the knowledge generated in the laboratory leads to tangible societal benefits.

Q & A

What are the optimized laboratory synthesis routes for 3-Iodonaphthalen-1-ol, and how do reaction conditions influence yield?

Basic Research Question

The synthesis of this compound typically involves iodination of naphthalen-1-ol derivatives. Evidence suggests that catalytic systems like Fe₃O₄/Ag in aqueous media can enhance regioselectivity and efficiency . Key parameters include:

- Temperature : Reactions at 25°C for 1.5 hours or room temperature (rt) for 24 hours yield distinct intermediates, requiring optimization based on starting material stability .

- Catalysts : Iron oxide (Fe₃O₄) and silver nanoparticles improve iodine incorporation, reducing byproducts .

- Solvent Choice : Water as a solvent minimizes side reactions compared to organic solvents, aligning with green chemistry principles .

Which spectroscopic and chromatographic methods are most reliable for characterizing this compound and its derivatives?

Basic Research Question

Effective characterization employs:

- ¹H NMR : Identifies substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.0 ppm) .

- HRMS : Confirms molecular ion peaks (e.g., m/z 258.1277 for C₁₉H₁₆N derivatives) .

- HPLC : Resolves isomers using reverse-phase columns (e.g., cyclohexane/EtOAC gradients) .

Cross-validate data with computational tools (e.g., NIST Chemistry WebBook) to address spectral ambiguities .

How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

Density Functional Theory (DFT) simulations using SMILES strings (e.g., OC1C2C(=CC=CC=2)C=CC=1) or InChI keys (e.g., KJCVRFUGPWSIIH-UHFFFAOYSA-N) model electronic properties and reaction pathways . Key applications:

- Charge Distribution Analysis : Predicts iodinated carbon’s electrophilicity in Suzuki-Miyaura couplings .

- Transition-State Modeling : Identifies steric hindrance in Ullmann-type reactions, guiding ligand design .

Validate models with experimental kinetics (e.g., Arrhenius plots) to resolve discrepancies .

What strategies resolve contradictions in spectral data when synthesizing this compound derivatives?

Advanced Research Question

Contradictions (e.g., unexpected NMR peaks or HRMS m/z deviations) require:

- Triangulation : Combine multiple techniques (e.g., ¹³C NMR, X-ray crystallography) to confirm structures .

- Isotopic Labeling : Trace iodine incorporation pathways to distinguish regioisomers .

- Error Analysis : Quantify instrument precision (e.g., ±0.0006 m/z tolerance in HRMS) and reagent purity impacts .

Document anomalies using frameworks from qualitative research methodologies .

How does the electronic structure of this compound influence its antimicrobial activity in medicinal chemistry?

Advanced Research Question

The iodine substituent enhances lipophilicity and membrane permeability, critical for antimicrobial efficacy. Methodological approaches include:

- QSAR Models : Correlate Hammett constants (σ⁺) of substituents with MIC values against S. aureus .

- ROS Generation Assays : Measure oxidative stress in bacterial cells via fluorescence probes (e.g., DCFH-DA) .

- Metabolomic Profiling : Track cellular uptake using ¹³C-labeled derivatives in LC-MS/MS .

What thermodynamic studies are essential for evaluating this compound’s stability under varying storage conditions?

Basic Research Question

Assess stability via:

- TGA/DSC : Determine decomposition temperatures and phase transitions (e.g., melting points) .

- Accelerated Aging Tests : Expose samples to 40°C/75% RH for 6 months, monitoring purity via HPLC .

- Photodegradation Studies : Use UV-Vis spectroscopy to quantify iodine loss under light exposure .

How can researchers mitigate hazards when handling this compound in laboratory settings?

Basic Research Question

Follow safety protocols from analogous compounds (e.g., naphthalen-1-ol derivatives):

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhaling volatile intermediates .

- Waste Management : Neutralize iodine-containing waste with Na₂S₂O₃ before disposal .

What advanced catalytic systems improve the enantioselectivity of this compound in asymmetric synthesis?

Advanced Research Question

Chiral catalysts like (S)-VAPOL hydrogen phosphate induce enantioselectivity in C–I bond formation . Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.